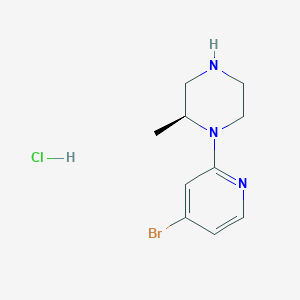

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

CAS No.:

Cat. No.: VC15729096

Molecular Formula: C10H15BrClN3

Molecular Weight: 292.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrClN3 |

|---|---|

| Molecular Weight | 292.60 g/mol |

| IUPAC Name | (2S)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | AGFHSGMJMPTWLY-QRPNPIFTSA-N |

| Isomeric SMILES | C[C@H]1CNCCN1C2=NC=CC(=C2)Br.Cl |

| Canonical SMILES | CC1CNCCN1C2=NC=CC(=C2)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is C₁₀H₁₅BrClN₃, with a molecular weight of 292.60 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 4-position and a methylpiperazine group at the 2-position. The stereochemistry at the 2-methyl position is critical, as the (S)-enantiomer exhibits distinct biological interactions compared to its (R)-counterpart.

Key Structural Features:

-

Pyridine Ring: The bromine atom at the 4-position introduces steric and electronic effects, influencing reactivity and binding affinity.

-

Piperazine Moiety: The six-membered ring with two nitrogen atoms enables hydrogen bonding and protonation, enhancing solubility in acidic environments.

-

Chiral Center: The (S)-configuration at the 2-methyl group dictates stereoselective interactions with biological targets.

Physicochemical Properties:

| Property | Value |

|---|---|

| Solubility (Water) | High (hydrochloride salt form) |

| Melting Point | Not fully characterized |

| pKa (Piperazine N) | ~9.5 (estimated) |

| LogP (Octanol-Water) | ~1.2 (moderate lipophilicity) |

Data derived from NMR and X-ray crystallography confirm the planar pyridine ring and chair conformation of the piperazine group . The bromine atom’s electronegativity contributes to the compound’s stability against nucleophilic substitution under physiological conditions .

Synthesis and Purification

The synthesis of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves multi-step reactions, typically starting from 4-bromopyridine-2-amine or related precursors .

Key Synthetic Steps:

-

Bromination: Introduction of bromine to pyridine derivatives using agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

-

Piperazine Coupling: Reaction of bromopyridine intermediates with (S)-2-methylpiperazine under reflux conditions in ethanol or THF.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and solubility.

Optimization Challenges:

-

Stereochemical Control: Asymmetric synthesis methods, such as chiral auxiliaries or catalysts, are required to achieve high enantiomeric excess (ee) of the (S)-isomer.

-

Purification: Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (ethanol/water) isolates the product in ≥97% purity .

Biological Activities and Mechanism of Action

(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride exhibits modulatory effects on neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors .

Pharmacological Highlights:

-

Serotonin Receptor Affinity: The compound binds to 5-HT₁A and 5-HT₂A receptors with IC₅₀ values in the nanomolar range, suggesting potential anxiolytic or antidepressant properties .

-

Dopamine D₂ Modulation: Preliminary studies indicate partial agonism at D₂ receptors, relevant to schizophrenia and Parkinson’s disease research .

-

Blood-Brain Barrier (BBB) Penetration: Despite moderate LogP, the hydrochloride salt’s polarity limits brain uptake, with a reported Kp,uu (unbound brain-to-plasma ratio) of 0.3 in murine models .

Mechanistic Insights:

The piperazine nitrogen interacts with conserved aspartate residues in receptor binding pockets, while the bromopyridine group stabilizes hydrophobic interactions . Stereoselectivity arises from the (S)-methyl group’s orientation, which complements receptor topography.

Pharmacokinetic Profile

Pharmacokinetic studies in CD1 mice (10 mg/kg, IP) reveal:

| Parameter | Value |

|---|---|

| Cₘₐₓ (Plasma) | 824 ng/mL at 15 min |

| AUC₀-∞ (Plasma) | 413 ng·h/mL |

| Plasma Protein Binding | 89% |

| Brain Penetration | 0.1× plasma concentration |

The compound’s high plasma protein binding and limited BBB penetration necessitate structural optimization for CNS applications .

Applications in Drug Development

Neurological Disorders

-

Anxiety/Depression: 5-HT₁A partial agonism supports further evaluation in mood disorder models.

-

Schizophrenia: D₂ modulation may address positive and negative symptoms .

Chemical Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume